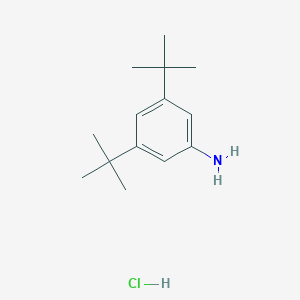

3,5-DI-Tert-butylaniline hydrochloride

Description

Properties

IUPAC Name |

3,5-ditert-butylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N.ClH/c1-13(2,3)10-7-11(14(4,5)6)9-12(15)8-10;/h7-9H,15H2,1-6H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAHBRRSWDQIOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)N)C(C)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Monoalkylation : An initial alkylation at the para position forms 4-tert-butylaniline. However, under excess tert-butyl chloride and prolonged reaction times, further alkylation occurs at the 3- and 5-positions.

-

Dialkylation : The second tert-butyl group is introduced under reflux conditions (80–120°C) in dichloromethane or carbon disulfide. The use of AlCl₃ (1.2–2.0 equivalents) ensures complete conversion.

Optimization Insights :

-

Solvent Choice : Polar aprotic solvents (e.g., dichloromethane) enhance reaction rates by stabilizing the AlCl₃-tert-butyl chloride complex.

-

Temperature Control : Elevated temperatures (>100°C) favor dialkylation but risk over-alkylation to tri-substituted byproducts.

Yield and Purification :

-

Crude yields range from 45–60%, with recrystallization from ethanol or hexane improving purity to >95%.

Catalytic Alkylation Using Isobutylene

Industrial-scale production often employs gaseous isobutylene as the alkylating agent, bypassing the need for tert-butyl chloride. This method leverages acid catalysts (e.g., HZSM-5 zeolites) in fixed-bed reactors to achieve high selectivity for 3,5-di-substitution.

Process Parameters

| Parameter | Optimal Range | Impact on Selectivity |

|---|---|---|

| Temperature | 160–180°C | Higher temps favor dialkylation |

| Pressure | 500–1500 psi | Prevents isobutylene vaporization |

| Molar Ratio (Aniline:Isobutylene) | 2:1–10:1 | Excess aniline minimizes N-alkylation |

| Space Velocity (LHSV) | 0.05–0.5 h⁻¹ | Lower velocities enhance contact time |

Performance Metrics :

Industrial-Scale Production Methods

Modern facilities utilize continuous-flow reactors to improve efficiency and reduce byproducts. Key advancements include:

Continuous-Flow Alkylation

-

Reactor Design : Tubular reactors with integrated AlCl₃ injection ports ensure uniform mixing.

-

In-Line Purification : Distillation columns separate unreacted aniline and tert-butyl chloride, achieving >90% purity post-reaction.

Economic Considerations :

-

Catalyst Recycling : AlCl₃ recovery systems reduce costs by 30–40%.

-

Waste Management : Neutralization of acidic byproducts with NaOH minimizes environmental impact.

Hydrochloride Salt Formation

The free base is converted to 3,5-di-tert-butylaniline hydrochloride via acidification with hydrogen chloride (HCl).

Protocol for Salt Formation

-

Dissolution : 3,5-Di-tert-butylaniline is dissolved in anhydrous diethyl ether or ethanol.

-

Acid Addition : HCl gas is bubbled through the solution until precipitation is complete (pH ≈ 2–3).

-

Crystallization : The precipitate is filtered and recrystallized from ethanol/water (3:1 v/v).

Yield and Purity :

Comparative Analysis of Synthesis Routes

| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Friedel-Crafts | AlCl₃ | 80–120 | 45–60 | 95 | Lab-scale |

| Isobutylene Alkylation | HZSM-5 Zeolite | 160–180 | 68–72 | 90 | Industrial |

| Continuous-Flow | AlCl₃ | 100–130 | 75–80 | 92 | Pilot-scale |

Key Findings :

-

The Friedel-Crafts method offers high purity but suffers from moderate yields and AlCl₃ waste.

-

Isobutylene alkylation achieves better scalability but requires stringent pressure control.

Recent Advances and Alternative Methods

Palladium-Catalyzed C–N Coupling

While primarily used for functionalizing pre-existing tert-butylaniline derivatives, Buchwald-Hartwig amination has been explored for synthesizing analogues. For example, Pd(OAc)₂/XPhos catalysts enable coupling with aryl halides, though yields for 3,5-di-tert-butylaniline remain suboptimal (≤50%).

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

The compound has shown potential in drug development due to its ability to interact with various biological targets, including enzymes and receptors. Its lipophilic nature allows for better cellular penetration, making it a candidate for developing therapeutics aimed at specific biological pathways.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of 3,5-di-tert-butylaniline exhibit antimicrobial properties. In one study, compounds derived from this structure demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

| Compound | MIC (µg/ml) | Activity Type |

|---|---|---|

| D19 | 4-8 | Gram-positive |

| E23 | 2-4 | Gram-positive |

| D19 | 16 | Gram-negative |

| E23 | 8-32 | Gram-negative |

2. Coordination Chemistry

3,5-Di-tert-butylaniline hydrochloride can act as a ligand in coordination chemistry, forming complexes with various metal ions. Its ability to form stable complexes is attributed to the presence of the amino group, which can coordinate with metal centers.

3. Organic Synthesis

This compound serves as a building block for synthesizing more complex organic molecules. It has been utilized in reactions involving palladium-catalyzed cross-coupling techniques to create various derivatives with enhanced properties .

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds through its amino group. This property facilitates interactions with biological molecules, making it relevant in drug design. Studies have shown that modifications to the compound can significantly influence its bioactivity due to changes in lipophilicity and steric effects .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3,5-Di-tert-butylphenol | Lacks amino group; contains hydroxyl | Used primarily as an antioxidant |

| 3,5-Di-tert-butylbenzaldehyde | Contains an aldehyde group | Primarily used in organic synthesis |

| 3,5-Di-tert-butylbenzoic acid | Contains a carboxylic acid group | Used in pharmaceuticals and as a reagent |

The combination of tert-butyl groups and an amino group in this compound allows for a broader range of chemical reactivity compared to these similar compounds.

Mechanism of Action

The mechanism by which 3,5-DI-Tert-butylaniline hydrochloride exerts its effects depends on its application. In chemical reactions, its bulky tert-butyl groups can influence the steric and electronic properties of the molecule, affecting reactivity and selectivity. In biological systems, it may interact with enzymes or receptors, altering their activity through competitive inhibition or allosteric modulation.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

3,5-DI-Tert-butylaniline Hydrochloride vs. 2,6-Dimethylaniline Hydrochloride (Similarity: 0.85)

- Structural Differences : The tert-butyl groups in 3,5-DI-Tert-butylaniline provide greater steric hindrance compared to the methyl groups in 2,6-Dimethylaniline.

- Functional Impact : The tert-butyl groups reduce nucleophilic reactivity at the amine group, making this compound less reactive in electrophilic substitution reactions. This property is advantageous in controlled syntheses, such as the preparation of NDI chromophores, where selectivity is critical .

- Solubility : The tert-butyl groups enhance lipophilicity, likely reducing water solubility compared to 2,6-Dimethylaniline hydrochloride.

This compound vs. 3,3',5,5'-Tetramethylbenzidine Dihydrochloride (Similarity: 0.83)

- Structural Differences : The latter features two aromatic rings with methyl groups, whereas 3,5-DI-Tert-butylaniline has a single ring with tert-butyl substituents.

- Functional Impact : 3,3',5,5'-Tetramethylbenzidine dihydrochloride is commonly used in colorimetric assays due to its oxidative coupling properties. In contrast, this compound is tailored for steric stabilization in synthetic chemistry .

Comparison with Halogenated Aniline Derivatives

- Chlorphenoxamine Hydrochloride: This compound contains a chloro-substituted aromatic ring and a tertiary amine. Unlike this compound, chlorphenoxamine exhibits pharmacological activity (antihistaminic) and lower steric hindrance, enabling interactions with biological targets.

Table 1: Key Properties of this compound and Analogues

| Compound | Molecular Weight (g/mol) | Substituents | Key Applications |

|---|---|---|---|

| 3,5-DI-Tert-butylaniline HCl | ~273.8* | 3,5-di-tert-butyl | NDI synthesis, steric stabilization |

| 2,6-Dimethylaniline HCl | 159.6 | 2,6-dimethyl | Intermediate in dye chemistry |

| 3,3',5,5'-Tetramethylbenzidine HCl | 388.3 | 3,3',5,5'-tetramethyl | Colorimetric assays, biosensors |

| Chlorphenoxamine HCl | 352.3 | Chloro, tertiary amine | Antihistaminic drug |

*Calculated based on molecular formula.

Stability and Analytical Considerations

- Stability in Synthesis : The tert-butyl groups in this compound likely enhance stability during high-temperature reactions, as evidenced by its use in overnight syntheses without decomposition .

- Chromatographic Behavior : Similar to dosulepin hydrochloride (a tricyclic antidepressant), this compound may require RP-HPLC methods for analysis due to its hydrophobicity .

Biological Activity

3,5-Di-tert-butylaniline hydrochloride is an organic compound derived from aniline, notable for its unique structure characterized by the substitution of hydrogen atoms at the 3 and 5 positions of the benzene ring with tert-butyl groups. This structural configuration enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry and various industrial applications.

Synthesis

The synthesis of this compound typically involves the alkylation of aniline with tert-butyl chloride, often in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via a carbocation intermediate, allowing for effective introduction of tert-butyl groups onto the aniline structure. The following table summarizes key synthesis parameters:

| Parameter | Details |

|---|---|

| Reactants | Aniline, tert-butyl chloride |

| Catalyst | Aluminum chloride (Lewis acid) |

| Reaction Conditions | Anhydrous environment |

| Temperature Range | Typically room temperature |

Biological Activity

The biological activities of this compound stem from its ability to interact with various biological targets, including enzymes and receptors. Its lipophilic nature facilitates cellular penetration and interaction with intracellular targets. Some notable biological activities include:

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, which could be relevant for drug development targeting metabolic disorders.

- Antimicrobial Properties : Studies have shown that derivatives of 3,5-di-tert-butylaniline exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is particularly significant in the context of developing new antibiotics.

- Calmodulin Interaction : The compound has been explored for its potential to inhibit calmodulin-dependent kinases, which play a critical role in various cellular processes, including insulin signaling.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight how modifications to the molecular structure can influence biological activity. For example:

- The presence of tert-butyl groups enhances lipophilicity and may improve binding affinity to target proteins.

- Variations in substituents on the aniline moiety can significantly alter enzyme inhibition potency.

Case Study: Inhibition of Pantothenate Kinase (PANK)

A study focused on the optimization and synthesis of compounds targeting pantothenate kinase (PANK), a regulator of coenzyme A levels, demonstrated that modifications to the aniline structure influenced inhibitory activity. Compounds derived from 3,5-di-tert-butylaniline showed promising results in inhibiting PANK with IC50 values in the nanomolar range, indicating potential therapeutic applications in treating neurological disorders associated with PANK dysregulation .

Comparative Analysis

The following table compares this compound with structurally similar compounds regarding their unique aspects and applications:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3,5-Di-tert-butylaniline | Amino group with two tert-butyl groups | Potential for enzyme interaction |

| 3,5-Di-tert-butylphenol | Hydroxyl group instead of amino group | Primarily used as an antioxidant |

| 3,5-Di-tert-butylbenzaldehyde | Contains an aldehyde group | Used in organic synthesis |

The unique combination of both tert-butyl groups and an amino group distinguishes this compound from other similar compounds, allowing for a wider range of chemical reactivity and biological interactions.

Q & A

Q. Basic Characterization Focus

- Thermogravimetric Analysis (TGA) : Conduct under nitrogen at 10°C/min. Decomposition typically occurs above 200°C, with HCl loss observed as a mass drop at ~150°C .

- Differential Scanning Calorimetry (DSC) : Identify melting points (e.g., 215–220°C) and phase transitions. Compare with literature values to detect polymorphic forms .

- Moisture Sensitivity : Store under inert gas; hygroscopicity can lead to HCl dissociation. Use Karl Fischer titration to quantify water content in batches .

What strategies mitigate low yields in amination reactions involving this compound?

Advanced Methodological Focus

Low yields often result from steric hindrance or competing pathways:

- Catalysis : Introduce Pd/Cu catalysts for Ullmann-type couplings to activate aryl halides .

- Microwave Assistance : Reduce reaction time (e.g., 2 hours vs. 12 hours) while maintaining 40–50% yield by enhancing kinetic control .

- Alternative Solvents : Replace acetic acid with DMF or DMSO to improve solubility of bulky intermediates .

How can computational chemistry aid in designing derivatives of this compound?

Q. Advanced Theoretical Focus

- DFT Calculations : Model electron density maps to predict regioselectivity in electrophilic substitutions (e.g., nitration at the meta position) .

- Molecular Dynamics (MD) : Simulate tert-butyl group rotation to assess steric effects on crystallization or aggregation in solvents .

- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups) with biological activity for drug discovery .

What analytical techniques validate the purity of this compound?

Q. Basic Quality Control Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.